rac Secoisolariciresinol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Secoisolariciresinol-d6: is a labelled lignan (phenylpropanoid) with significant estrogenic activity . It is a stable isotope-labelled compound, often used in scientific research for its unique properties. The compound has a molecular formula of C20H20D6O6 and a molecular weight of 368.45 .
Vorbereitungsmethoden
The preparation of rac Secoisolariciresinol-d6 involves synthetic routes that typically include the incorporation of deuterium atoms into the secoisolariciresinol structure. One common method involves the use of deuterated reagents in the synthesis process. For example, the synthesis might start with a precursor compound that undergoes a series of reactions, including hydrogenation with deuterium gas, to introduce the deuterium atoms . Industrial production methods often involve large-scale synthesis using similar techniques but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
rac Secoisolariciresinol-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
rac Secoisolariciresinol-d6 is widely used in scientific research due to its stable isotope labelling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of lignans.
Biology: Studied for its estrogenic activity and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and antioxidant properties.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Wirkmechanismus
The mechanism of action of rac Secoisolariciresinol-d6 involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can modulate various cellular pathways, including those involved in cell growth and differentiation. The compound’s antioxidant properties also contribute to its biological effects by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
rac Secoisolariciresinol-d6 is unique due to its stable isotope labelling, which distinguishes it from other lignans. Similar compounds include:
Secoisolariciresinol: The non-labelled version of the compound.
Secoisolariciresinol diglucoside: A glycosylated form with different solubility and bioavailability properties.
Matairesinol: Another lignan with similar estrogenic activity but different structural features.
These comparisons highlight the uniqueness of this compound in terms of its isotopic labelling and specific research applications.
Eigenschaften
Molekularformel |
C20H26O6 |
---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
(2S,3S)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol |
InChI |
InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m1/s1/i3D,4D,5D,6D,9D,10D |
InChI-Schlüssel |
PUETUDUXMCLALY-UHCIIZHOSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C[C@H](CO)[C@H](CC2=C(C(=C(C(=C2[2H])[2H])O)OC)[2H])CO)[2H])OC)O)[2H] |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.